molecular formula C12H9Cl2NO2 B016840 Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate CAS No. 103999-57-1

Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B016840
M. Wt: 270.11 g/mol
InChI Key: BCUKVCIBZQODNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate, commonly known as DCMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and materials science. DCMP is a pyrrole derivative that possesses unique chemical and physical properties, making it a promising candidate for further research.

Mechanism Of Action

DCMP exerts its anti-cancer activity by inducing DNA damage and cell cycle arrest in cancer cells. DCMP binds to the DNA topoisomerase II enzyme and prevents it from unwinding the DNA strands, leading to the accumulation of double-stranded breaks in the DNA. This, in turn, triggers the activation of cell cycle checkpoints, leading to cell cycle arrest and ultimately cell death.

Biochemical And Physiological Effects

DCMP has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and modulation of cellular signaling pathways. DCMP has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

DCMP has several advantages as a research tool, including its high potency, selectivity, and stability. However, DCMP also has some limitations, including its low solubility in aqueous solutions and its potential toxicity to normal cells.

Future Directions

There are several future directions for DCMP research, including:
1. Development of DCMP-based therapeutics for cancer treatment
2. Investigation of the potential of DCMP as a pesticide for crop protection
3. Study of the molecular mechanisms underlying DCMP's anti-inflammatory and anti-oxidant effects
4. Exploration of the potential of DCMP as a material for the development of novel electronic and optical devices.
In conclusion, DCMP is a promising compound with significant potential for further research in various fields. Its unique chemical and physical properties make it a valuable tool for scientific investigation, and its anti-cancer activity makes it a potential candidate for the development of novel cancer therapeutics.

Scientific Research Applications

DCMP has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Several studies have shown that DCMP exhibits potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. DCMP works by inhibiting the activity of an enzyme called DNA topoisomerase II, which is essential for cancer cell growth and division.

properties

CAS RN

103999-57-1

Product Name

Methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

methyl 4-(2,3-dichlorophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C12H9Cl2NO2/c1-17-12(16)9-6-15-5-8(9)7-3-2-4-10(13)11(7)14/h2-6,15H,1H3

InChI Key

BCUKVCIBZQODNS-UHFFFAOYSA-N

SMILES

COC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

COC(=O)C1=CNC=C1C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10.7 g of 2,3-dichlorophenacylamine hydrochloride and 6 g of methyl 3-dimethylaminoacrylate are heated for 2 hours under reflux in 120 ml of ethanol. Then a solution of 4 g of sodium ethylate in 40 ml of ethanol is added dropwise and the reaction mixture is heated for another hour under reflux. The reaction mixture is then concentrated by evaporation and the oily residue is purified by column chromatography (silica gel; elution with a 3:1 mixture of toluene/ethyl acetate. Melting point: 205°-206° C.
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Synthesis routes and methods II

Procedure details

With stirring, 20 g of methyl α-methylcarbonyl-2,3-dichlorocinnamate are added at 0° C. to a 22 % by weight solution of (p-tolylsulfonyl)methyl isocyanide prepared according to Example P1 (a). Then 26.3 g of a 30% solution of sodium methylate in methanol are added dropwise over 2 hours. The mixture is stirred for 2 hours and then 35 ml of water are added dropwise. The reaction mixture is concentrated at +50° C. under vacuum. After addition of 70 ml of water, the reaction mixture is concentrated once more under vacuum and then filtered. The filter residue is washed with toluene and recrystallised from ethanol, affording 10.8 g (58% of theory) of 4-methoxycarbonyl-3-(2,3-dichlorophenyl)-pyrrole which melts at 200°-201° C.
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